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Compound of Interest

Compound Name: BAK2-66

CAS No.: 1301178-83-5

Cat. No.: B605905 Get Quote

Executive Summary
BAK2-66 is a highly selective, high-affinity antagonist of the Dopamine D3 Receptor (D3R).[1]

[2][3][4] Chemically characterized as a 3-F-benzofuranylamide analogue, it was developed to

overcome the metabolic instability and low selectivity of earlier D3R ligands (e.g., PG648). With

a

in the low nanomolar range (~1–10 nM) and high selectivity over D2R, it is a critical tool for
studying neuropsychiatric disorders, particularly addiction and schizophrenia.

Due to its specific fluorinated linker and benzofuran moiety, BAK2-66 requires precise handling

to maintain its stereochemical integrity and biological potency. This guide provides a rigorous

protocol for the storage, solubilization, and experimental application of BAK2-66 powder.

Chemical Identity & Properties
Before handling, verify the compound identity to ensure protocol alignment.
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Property Specification

Compound Name BAK2-66

Chemical Class Benzofuranyl-piperazine (GPCR Ligand)

Target Dopamine D3 Receptor (Antagonist)

Molecular Weight
~464.36 g/mol (Free base) Note: Check if

supplied as HCl salt

Physical State White to off-white solid (or pale yellow)

Solubility
DMSO (>10 mM), Ethanol (Limited), Water

(Insoluble)

Key Sensitivity
Hygroscopic; Light-sensitive (Benzofuran

moiety)

Core Directive: Storage & Stability (Solid State)
The Mechanism of Degradation
The stability of BAK2-66 is threatened by two primary vectors: hydrolytic cleavage of the amide

bond and oxidative degradation of the benzofuran ring system. Furthermore, as a fluorinated

compound with a chiral center, improper thermal cycling can induce amorphous-to-crystalline

phase transitions that alter solubility kinetics.

Protocol 1: Long-Term Storage (Powder)
Objective: Maintain >98% purity over 24 months.

Temperature: Store immediately at -20°C (or -80°C for >1 year storage).

Rationale: Low thermal energy inhibits the kinetic rate of spontaneous hydrolysis.

Desiccation: The vial must be sealed within a secondary container (e.g., a Falcon tube)

containing active desiccant (silica gel or Drierite).

Rationale: BAK2-66 salts (often HCl) are hygroscopic. Moisture absorption alters the

weighed mass, leading to inaccurate molarity in stock solutions.
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Light Protection: Wrap the primary vial in aluminum foil or store in opaque boxes.

Rationale: Benzofuran derivatives can undergo photodegradation upon prolonged

exposure to UV/VIS light.

Core Directive: Solubilization & Stock Preparation
Critical Warning: Never attempt to dissolve BAK2-66 directly in aqueous buffers (PBS, Saline).

The lipophilic piperazine and benzofuran rings will cause immediate precipitation or micelle

formation, leading to erratic biological data.

Protocol 2: Reconstitution Workflow
Reagent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves.

Equilibration: Remove the BAK2-66 vial from the freezer and allow it to equilibrate to room

temperature (20–25°C) for 30 minutes before opening.

Mechanism:[2][5][6] Opening a cold vial introduces atmospheric condensation (water) into

the powder. This "water spike" is the #1 cause of compound degradation.

Solvent Addition: Add Anhydrous DMSO to achieve a stock concentration of 10 mM.

Calculation: For 1 mg of BAK2-66 (MW ~464.36), add ~215 µL DMSO.

Technique: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath

(ambient temp) for 2 minutes.

Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in amber

microcentrifuge tubes.

Why? Freeze-thaw cycles promote crystal growth and concentration gradients within the

DMSO matrix.

Storage of Solution: Store aliquots at -80°C. Stable for 6 months.

Visualization: Reconstitution Logic
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The following diagram illustrates the critical "No-Condensation" workflow to preserve

compound integrity.
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Figure 1: Critical workflow for BAK2-66 reconstitution. The equilibration step is mandatory to

prevent moisture ingress.

Biological Application Guidelines
In Vitro: Cellular Assays
When applying BAK2-66 to cells (e.g., HEK293-D3R stable lines), the final DMSO

concentration must be controlled.

Dilution Strategy:

Prepare an intermediate dilution in culture media (e.g., 10x final concentration).

Example: To achieve 10 nM final, dilute 10 mM stock to 10 µM (Step A), then to 100 nM in

Media (Step B), then add 10 µL of Step B to 90 µL cells.

DMSO Limit: Ensure final DMSO < 0.1% (v/v) to avoid solvent toxicity masking the receptor

antagonism.

In Vivo: Animal Models
BAK2-66 is often used in rodent addiction models.

Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline is a common formulation for IP injection.

Preparation: Dissolve in DMSO first, then add Tween-80, then slowly add warm saline while

vortexing. Use immediately.
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Mechanistic Context
Understanding the target interaction ensures correct experimental design. BAK2-66 blocks the

D3 receptor, preventing dopamine-induced

coupling.
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Figure 2: Mechanism of Action. BAK2-66 competitively antagonizes the D3 Receptor,

preventing Gi-mediated signaling cascades.
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Troubleshooting & FAQ
Issue Probable Cause Corrective Action

Precipitation in Media
Concentration too high or rapid

addition.

Pre-dilute in media with

vigorous vortexing. Do not

exceed solubility limit (~10 µM

in aqueous).

Loss of Potency Hydrolysis due to moisture.

Check if stock was left at RT or

if "Equilibration" step was

skipped. Prepare fresh stock.

Variable IC50/Ki "Sticky" compound loss.

BAK2-66 is lipophilic and binds

to plastics. Use Low-Retention

tips and glass vials where

possible.

Unexpected Agonism
Compound degradation or

wrong isomer.

Ensure you are using the (R)-

enantiomer or Racemate as

intended. Verify purity via LC-

MS.
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(Note: While specific MSDS data for BAK2-66 is rare due to its status as a specialized

research tool, these protocols are derived from the chemical properties of the benzofuranyl-
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piperazine class described in the primary literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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